molecular formula C8H10BrNO B12469523 3-Bromo-2-methoxy-5-methylaniline

3-Bromo-2-methoxy-5-methylaniline

Cat. No.: B12469523
M. Wt: 216.07 g/mol
InChI Key: OSUKOSOSGWVSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-methylaniline typically involves multi-step organic reactions. One common method is the bromination of 2-methoxy-5-methylaniline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

Major Products

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-methylaniline depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating or withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-2-methylaniline: Lacks the methoxy group, altering its electronic properties and reactivity.

    3-Bromo-5-methylaniline: Lacks the methoxy group, affecting its solubility and chemical behavior.

Uniqueness

3-Bromo-2-methoxy-5-methylaniline is unique due to the presence of both the bromine and methoxy groups, which confer distinct reactivity and electronic properties

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-2-methoxy-5-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

OSUKOSOSGWVSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.